molecular formula C19H18N2O3 B244070 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide

3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide

Cat. No. B244070
M. Wt: 322.4 g/mol
InChI Key: IEBBVWMWUQTHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide, also known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMQX is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. In

Mechanism of Action

3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide selectively blocks the AMPA receptor by binding to the receptor's ion channel pore, preventing the influx of calcium ions. This inhibition of calcium influx leads to a decrease in synaptic plasticity, which is thought to play a crucial role in learning and memory.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have significant effects on synaptic plasticity and memory formation. In animal studies, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to impair long-term potentiation (LTP), a process that is thought to underlie memory formation. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to impair spatial memory in rats. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide is its selective blocking of the AMPA receptor, allowing for the investigation of the role of this receptor in various physiological and pathological processes. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide also has a high affinity for the AMPA receptor, making it a potent antagonist. However, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several potential future directions for research involving 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide. One area of interest is investigating the role of AMPA receptors in neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide could be used to investigate the role of AMPA receptors in addiction and drug abuse. Finally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide could be used to study the mechanism of action of various drugs that act on the AMPA receptor, leading to the development of new treatments for neurological disorders.

Synthesis Methods

3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide can be synthesized using various methods, including the reaction of 3,5-dimethoxybenzoyl chloride with 2-methylquinoline in the presence of a base, followed by the addition of ammonia or an amine. Another method involves the reaction of 3,5-dimethoxyaniline with 2-methylquinoline-5-carboxylic acid, followed by the addition of benzoyl chloride. The purity of 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied in scientific research due to its unique properties as an AMPA receptor antagonist. It has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has also been used to study the mechanism of action of various drugs that act on the AMPA receptor, including antidepressants and antipsychotics. Additionally, 3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide has been used to investigate the role of AMPA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(2-methylquinolin-5-yl)benzamide

InChI

InChI=1S/C19H18N2O3/c1-12-7-8-16-17(20-12)5-4-6-18(16)21-19(22)13-9-14(23-2)11-15(10-13)24-3/h4-11H,1-3H3,(H,21,22)

InChI Key

IEBBVWMWUQTHGS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC

solubility

2.9 [ug/mL]

Origin of Product

United States

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